OPC-28326
CAS No.: 167626-17-7
Cat. No.: VC0007255
Molecular Formula: C26H35N3O2
Molecular Weight: 421.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 167626-17-7 |
---|---|
Molecular Formula | C26H35N3O2 |
Molecular Weight | 421.6 g/mol |
IUPAC Name | N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide |
Standard InChI | InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30) |
Standard InChI Key | BESKMDLUOAVUJF-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C |
Canonical SMILES | CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C |
Chemical and Structural Properties
Molecular Characteristics
OPC-28326 has a molecular formula of and a molecular weight of 421.58 g/mol . Its monohydrochloride form increases solubility, with a molecular weight of 458.0 g/mol . The compound’s structure includes a piperidine ring substituted with a benzoyl group and a phenylethylamino side chain, critical for its α2-adrenoceptor binding .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 167626-17-7 (free base) | |
Synonyms | LE5Y6NVZ3S, Propanamide | |
Storage Conditions | -20°C (powder), -80°C (solvent) |
Pharmacological Profile
α2-Adrenoceptor Antagonism
OPC-28326 exhibits subtype-specific antagonism, with dissociation constants () of 2040 nM (α2A), 285 nM (α2B), and 55 nM (α2C) . This selectivity for α2C-adrenoceptors underpins its peripheral vasodilatory effects without significantly affecting systemic blood pressure or coronary/carotid flows .
Vasodilatory and Angiogenic Mechanisms
The compound induces vasodilation by blocking α2C-adrenoceptors on vascular smooth muscle, reducing sympathetic vasoconstriction . Concurrently, it activates the Akt/eNOS pathway in human aortic endothelial cells (HAECs), enhancing nitric oxide production and promoting capillary growth . In murine hindlimb ischemia models, OPC-28326 increased capillary density by 40% compared to controls .
Therapeutic Applications
Peripheral Vascular Diseases
OPC-28326’s femoral artery-selective vasodilation makes it a candidate for peripheral artery disease (PAD) and Raynaud’s syndrome . In preclinical models, it restored 70–80% of blood flow in ischemic limbs within 14 days .
Post-Infarction Cardiac Remodeling
A pivotal study demonstrated that OPC-28326 (0.05% dietary dose) improved survival rates in post-MI mice from 44% to 82% over four weeks . Treated animals exhibited:
-
Thicker infarct walls: 1.8-fold increase in wall thickness due to enhanced nonmyocyte proliferation .
-
Reduced apoptosis: TUNEL-positive cells decreased by 60% in granulation tissue .
-
Improved perfusion: Hypoxyprobe staining revealed 50% less hypoxia in infarct zones .
Preclinical and Clinical Findings
In Vitro Efficacy
-
Endothelial tube formation: OPC-28326 (1–100 μM) increased HAEC tube length by 2.5-fold via eNOS phosphorylation .
-
Receptor specificity: Shifted clonidine’s concentration-response curve rightward, confirming α2 antagonism .
In Vivo Outcomes
Mechanism of Action in Cardiac Repair
Akt/eNOS Pathway Activation
OPC-28326 induces phosphorylation of Akt (Ser473) and eNOS (Ser1177) in HAECs, enhancing NO production without altering total protein levels . This pathway is critical for its angiogenic effects, as eNOS-knockout mice showed no therapeutic benefit .
Cellular Dynamics in Infarct Zones
-
Proliferation: Ki-67-positive cells increased by 3-fold in treated infarcts .
-
Matrix modulation: Collagen deposition rose by 25%, stabilizing infarct structure .
Future Directions and Limitations
Clinical Translation
Despite promising preclinical data, human trials are absent. Phase I studies should assess safety and bioavailability, particularly given its high α2C specificity.
Combination Therapies
Pairing OPC-28326 with endothelial progenitor cell therapy could amplify angiogenic effects, a strategy yet to be explored.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume